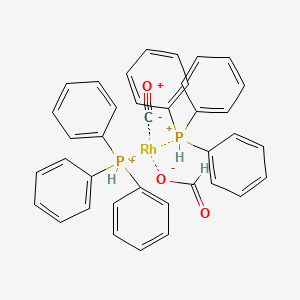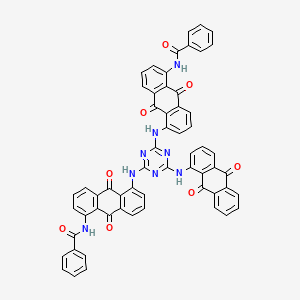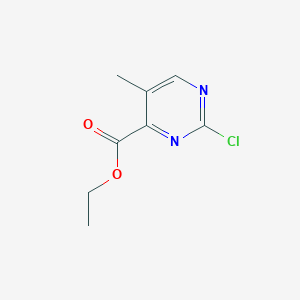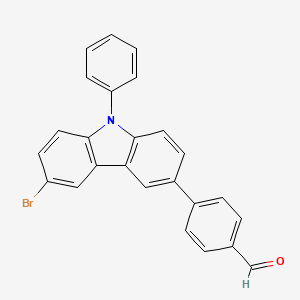
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde is an organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transporting abilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde typically involves Suzuki coupling reactions. This method uses a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzoic acid.
Reduction: 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
At the molecular level, 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. The compound’s ability to participate in π-π* transitions also makes it valuable in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs, but with different electronic properties due to its biphenyl structure.
N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide: Contains additional functional groups that can influence its biological activity.
Uniqueness
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, particularly in the field of optoelectronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C25H16BrNO |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
4-(6-bromo-9-phenylcarbazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C25H16BrNO/c26-20-11-13-25-23(15-20)22-14-19(18-8-6-17(16-28)7-9-18)10-12-24(22)27(25)21-4-2-1-3-5-21/h1-16H |
Clave InChI |
HVKVADOSLODBFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C=O)C5=C2C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



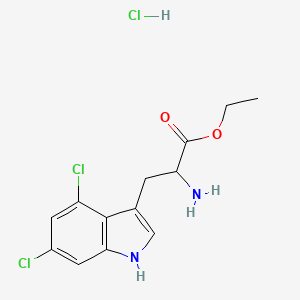
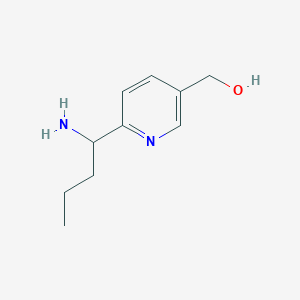

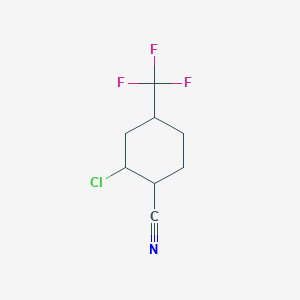
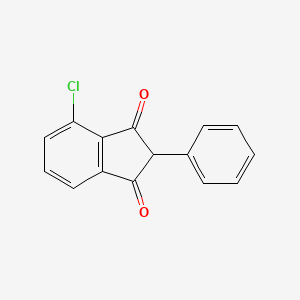
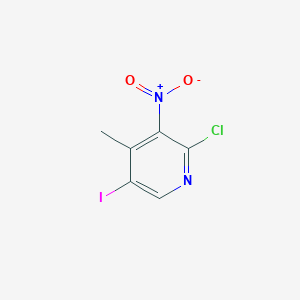
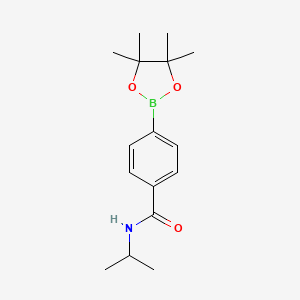
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
